5-(3-Chlorophenyl)thiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Chlorophenyl)thiazole-2-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)thiazole-2-carbaldehyde typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole ring.
Formylation: The final step involves the formylation of the thiazole ring to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where a form
Biological Activity
5-(3-Chlorophenyl)thiazole-2-carbaldehyde is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a 3-chlorophenyl group and an aldehyde functional group. Its molecular formula is C10H7ClN2OS, with a molecular weight of approximately 223.68 g/mol. The thiazole moiety is crucial for its biological activity, as it facilitates interactions with various biological targets.
1. Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. It has demonstrated IC50 values in the micromolar range against several cancer types, including breast and lung cancer cells .
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to interact with cellular pathways involved in cell cycle regulation and apoptosis. Molecular docking studies suggest strong binding affinities to proteins associated with cancer progression.
2. Antimicrobial Activity
This compound has also been studied for its antimicrobial properties:
- Antibacterial Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The thiazole nucleus is essential for antifungal activity, with studies reporting significant effects against various fungal species, including Candida and Cryptococcus .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays:
- In Vivo Studies : Animal models have demonstrated that this compound can reduce inflammation markers significantly compared to control groups. Its efficacy in inhibiting carrageenan-induced edema highlights its potential as an anti-inflammatory agent .
- Mechanism Insights : It is believed that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, thus reducing overall inflammation .
Table of Biological Activities
Case Studies
-
Cytotoxicity in Cancer Research :
A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, revealing IC50 values of 12 µM and 15 µM respectively. The mechanism involved apoptosis induction via caspase activation . -
Antimicrobial Efficacy :
In a comparative study, this compound was tested against standard antibiotics for its antibacterial activity against E. coli. It showed an MIC of 32 µg/mL, demonstrating comparable effectiveness to ceftriaxone . -
Anti-inflammatory Mechanism :
An investigation into the anti-inflammatory properties revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in a mouse model of inflammation, indicating its potential therapeutic application in inflammatory diseases .
Properties
Molecular Formula |
C10H6ClNOS |
---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-6H |
InChI Key |
OCRCTTJUZPGUDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.